1: Serra J, Caballero N. Dexloxiglumide for the treatment of constipation predominant irritable bowel syndrome. Expert Opin Pharmacother. 2016 Oct;17(14):1969-74. doi: 10.1080/14656566.2016.1229306. Epub 2016 Sep 8. PubMed PMID: 27590736.
2: Morton MF, Barrett TD, Yan W, Freedman JM, Lagaud G, Prendergast CE, Moreno V, Pyati J, Figueroa K, Li L, Wu X, Rizzolio M, Breitenbucher JG, McClure K, Shankley NP. 3-[5-(3,4-Dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-2-m-tolyl-propio nate (JNJ-17156516), a novel, potent, and selective cholecystokinin 1 receptor antagonist: in vitro and in vivo pharmacological comparison with dexloxiglumide. J Pharmacol Exp Ther. 2007 Nov;323(2):562-9. Epub 2007 Aug 7. PubMed PMID: 17684117.
3: Persiani S, D'Amato M, Jakate A, Roy P, Wangsa J, Kapil R, Rovati LC. Pharmacokinetic profile of dexloxiglumide. Clin Pharmacokinet. 2006;45(12):1177-88. Review. PubMed PMID: 17112294.
4: Maselli MA, Mennuni L. CCK1 receptor antagonist, dexloxiglumide: effects on human isolated gallbladder. Potential clinical applications. Minerva Gastroenterol Dietol. 2003 Sep;49(3):211-6. PubMed PMID: 16484960.
5: Jakate AS, Roy P, Patel A, Abramowitz W, Persiani S, Wangsa J, Kapil R. Effect of azole antifungals ketoconazole and fluconazole on the pharmacokinetics of dexloxiglumide. Br J Clin Pharmacol. 2005 Nov;60(5):498-507. PubMed PMID: 16236040; PubMed Central PMCID: PMC1884936.
6: Roy P, Wangsa J, Patel A, Nolting A, Persiani S, Abramowitz W, Kapil R. The single-dose pharmacokinetics of the novel CCK1 receptor antagonist, dexloxiglumide, are not influenced by age and gender. Int J Clin Pharmacol Ther. 2005 Sep;43(9):444-51. PubMed PMID: 16163898.
7: Cremonini F, Camilleri M, McKinzie S, Carlson P, Camilleri CE, Burton D, Thomforde G, Urrutia R, Zinsmeister AR. Effect of CCK-1 antagonist, dexloxiglumide, in female patients with irritable bowel syndrome: a pharmacodynamic and pharmacogenomic study. Am J Gastroenterol. 2005 Mar;100(3):652-63. PubMed PMID: 15743365.
8: Roy P, Jakate AS, Patel A, Abramowitz W, Wangsa J, Persiani S, Kapil R. Effect of multiple-dose dexloxiglumide on the pharmacokinetics of oral contraceptives in healthy women. J Clin Pharmacol. 2005 Mar;45(3):329-36. Erratum in: J Clin Pharmacol. 2005 May;45(5):603. PubMed PMID: 15703367.
9: Webber C, Stokes CA, Persiani S, Makovec F, McBurney A, Kapil RP, John BA, D'Amato M, Chasseaud LF. Absorption, distribution, metabolism and excretion of the cholecystokinin-1 antagonist dexloxiglumide in the dog. Eur J Drug Metab Pharmacokinet. 2004 Jan-Mar;29(1):15-23. PubMed PMID: 15151166.
10: Hall M, Persiani S, Cheung YL, Matthews A, Cybulski ZR, Holding JD, Kapil R, D'Amato M, Makovec F, Rovati LC. Interaction of dexloxiglumide, a cholecystokinin type-1 receptor antagonist, with human cytochromes P450. Biopharm Drug Dispos. 2004 May;25(4):163-76. PubMed PMID: 15108219.
11: Webber C, Stokes CA, Persiani S, Makovec F, McBurney A, Kapil RP, John BA, Houchen TL, D'Amato M, Chasseaud LF. Absorption, distribution, metabolism and excretion of the cholecystokinin-1 antagonist dexloxiglumide in the rat. Eur J Drug Metab Pharmacokinet. 2003 Jul-Sep;28(3):201-12. PubMed PMID: 14527093.
12: Tolle-Sander S, Grill A, Joshi H, Kapil R, Persiani S, Polli JE. Characterization of dexloxiglumide in vitro biopharmaceutical properties and active transport. J Pharm Sci. 2003 Oct;92(10):1968-80. PubMed PMID: 14502537.
13: Webber C, Roth A, Persiani S, Peard AJ, Makovec F, Kapil RP, John BA, Holding JD, D'amato M, Cybulski ZR, Chasseaud LF, Rovati LC. Pharmacokinetics and metabolism of the cholecystokinin antagonist dexloxiglumide in male human subjects. Xenobiotica. 2003 Jun;33(6):625-41. PubMed PMID: 12851039.
14: Brodie R, Peard A, Roth A, Persiani S, Makovec F, D'Amato M. Development and validation of a bioanalytical method for the determination of the cholecystokinin type-1 (CCK(1)) receptor antagonist dexloxiglumide in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2003 Jan 25;784(1):91-100. PubMed PMID: 12504186.
15: Varga G. Dexloxiglumide Rotta Research Lab. Curr Opin Investig Drugs. 2002 Apr;3(4):621-6. Review. PubMed PMID: 12090734.
16: Persiani S, D'Amato M, Makovec F, Tavares IA, Bishai PM, Rovati LC. Pharmacokinetics of dexloxiglumide after administration of single and repeat oral escalating doses in healthy young males. Int J Clin Pharmacol Ther. 2002 May;40(5):198-206. PubMed PMID: 12051571.
17: Varga G, Kisfalvi K, D'Amato M, Scarpignato C. Effect of a new CCK-A receptor antagonist, dexloxiglumide, on the exocrine pancreas in the rat. J Physiol Paris. 1997 May-Oct;91(3-5):257-64. PubMed PMID: 9403804.
18: Scarpignato C, Kisfalvi I, D'Amato M, Varga G. Effect of dexloxiglumide and spiroglumide, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo. Aliment Pharmacol Ther. 1996 Jun;10(3):411-9. PubMed PMID: 8791971.